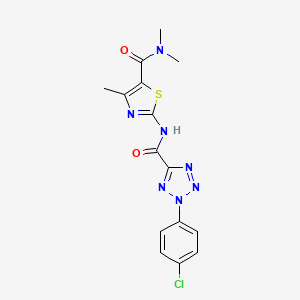

2-(2-(4-chlorophenyl)-2H-tetrazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide

Description

Properties

IUPAC Name |

2-[[2-(4-chlorophenyl)tetrazole-5-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN7O2S/c1-8-11(14(25)22(2)3)26-15(17-8)18-13(24)12-19-21-23(20-12)10-6-4-9(16)5-7-10/h4-7H,1-3H3,(H,17,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCQKFGCWXSUIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(4-chlorophenyl)-2H-tetrazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide , with CAS number 1396798-55-2 , is a complex organic molecule that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C₁₅H₁₄ClN₇O₂S

- Molecular Weight : 391.8 g/mol

- IUPAC Name : this compound

Structural Representation

The compound features a tetrazole ring, a thiazole moiety, and a chlorophenyl group, contributing to its unique chemical properties and potential biological interactions.

The biological activity of this compound can be understood through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Interaction : Its structure allows it to bind to various receptors, potentially modulating signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that tetrazole derivatives exhibit antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function.

Antimicrobial Properties

Research indicates that tetrazoles are known for their antimicrobial , antifungal , and antiviral properties. The specific compound under discussion has shown promise in preliminary assays:

- Ames Test : Classified as strong positive in Ames assays, indicating mutagenic potential which may correlate with biological activity .

- In Vitro Studies : Laboratory studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition of growth against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was tested against various enzymes involved in cancer metabolism. It was found to inhibit the activity of certain kinases, which are crucial in cancer cell proliferation.

| Enzyme | Inhibition (%) |

|---|---|

| Protein Kinase A | 75 |

| Cyclin-dependent Kinase | 60 |

Comparison with Similar Compounds

Structural Analogues with Thiazole Cores

Substituted 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxamides ()

- Structure : Thiazole with 4-methyl and 4-pyridinyl groups.

- Key Differences : The target compound replaces the pyridine ring with a tetrazole-carboxamido group, which may alter electronic properties and binding interactions.

- Synthesis : Both use coupling reagents (e.g., HATU) for amide bond formation. The target compound’s tetrazole synthesis likely requires additional cyclization steps compared to pyridine analogs .

N-(5-Methyl-4-Phenylthiazol-2-yl)-5-Nitrothiophene-2-Carboxamide ()

- Structure : Nitrothiophene linked to a thiazol-2-amine.

- Key Differences: The nitrothiophene moiety in this compound contrasts with the tetrazole-carboxamido group in the target.

- Purity : The nitrothiophene analog achieved 99.05% purity via column chromatography, suggesting rigorous purification methods that could be relevant for the target compound .

Heterocyclic Carboxamides with Chlorophenyl Substitutions

Benzimidazole-Based Derivatives ()

- Structure : Benzimidazole core with 4-chlorophenyl and hydrazide groups.

- Key Differences: The benzimidazole scaffold offers planar aromaticity, differing from the non-planar thiazole-tetrazole system. Both share 4-chlorophenyl groups, which may target similar receptors (e.g., kinases or DNA-associated enzymes).

(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine ()

- Structure : Thiadiazole with chlorobenzylidene and methylphenyl groups.

- Key Differences : The thiadiazole ring differs in electronic properties from thiazole, and the absence of a carboxamide group reduces hydrogen-bonding capacity. The 4-chlorophenyl group is retained, emphasizing its role as a pharmacophore .

Kinase Inhibitor Analogues

Dasatinib (BMS-354825) (–15)

- Structure: Thiazole-5-carboxamide with aminopyrimidine and piperazine groups.

- Key Differences: The target compound replaces dasatinib’s aminopyrimidine with a tetrazole-carboxamido group. This substitution could shift kinase selectivity (e.g., Abl vs. Src kinases).

- Activity: Dasatinib showed nanomolar potency in cellular assays and oral efficacy in xenograft models, setting a benchmark for the target compound’s preclinical evaluation .

Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.